1-benzyl-N-cyclohexyl-N-methyl-4-piperidinamine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-benzyl-N-cyclohexyl-N-methyl-4-piperidinamine often involves the formation of piperidine derivatives through various chemical reactions. For instance, Maddox et al. (1965) synthesized various 1-arylcyclohexylamines, which are structurally related, by replacing a cyano group with a phenyl group using phenylmagnesium bromide (Maddox, Godefroi, & Parcell, 1965).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques. Janani et al. (2020) conducted an extensive study on 1-Benzyl-4-(N-Boc-amino)piperidine, employing techniques like FT-IR, FT-Raman, and NMR, which are relevant to understanding the molecular structure of related compounds (Janani et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can be complex and varied. Vinaya et al. (2009) explored the synthesis of piperidine derivatives and their antimicrobial activities, which provide insights into the chemical reactivity of related compounds (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of piperidine derivatives can be influenced by their molecular structure. Kuleshova and Khrustalev (2000) examined the crystal structures of 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, providing valuable information on the physical properties of structurally similar compounds (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives can be diverse. Research by Bisset et al. (2012) on the hydrogenation of similar piperidine derivatives sheds light on their chemical behavior and properties (Bisset et al., 2012).
properties
IUPAC Name |
1-benzyl-N-cyclohexyl-N-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-20(18-10-6-3-7-11-18)19-12-14-21(15-13-19)16-17-8-4-2-5-9-17/h2,4-5,8-9,18-19H,3,6-7,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMCTVBIIKAPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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